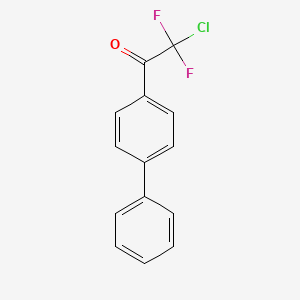
1-(4-tert-Butylphenyl)-2,2-difluoroethanone
説明
1-(4-tert-Butylphenyl)-2,2-difluoroethanone is a useful research compound. Its molecular formula is C12H14F2O and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-tert-Butylphenyl)-2,2-difluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-tert-Butylphenyl)-2,2-difluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization in Organometallic Chemistry :
- Mukhopadhyay et al. (2015) synthesized Schiff base ligands related to 4-tert-butylphenyl and cyclometalated mononuclear piano-stool complexes. These complexes were characterized and showed efficient binding with calf thymus DNA and bovine serum albumin, suggesting potential biomedical applications (Mukhopadhyay et al., 2015).
Applications in Sterically Demanding Ligands :
- Shah et al. (2000) investigated tetraarylphenyls, including forms with p-tert-butylphenyl, as sterically demanding ligands for synthesizing compounds with low-coordinate phosphorus centers (Shah et al., 2000).
Synthesis and Characterization in Borafluorene Chemistry :
- Wehmschulte et al. (2001) synthesized and characterized an unsymmetrical 9-borafluorene compound incorporating 4-tert-butylphenyl. The study provides insights into the properties of borafluorene derivatives (Wehmschulte et al., 2001).
Development of Novel Photopolymerization Systems :
- Chen et al. (2021) developed dyes-based photoinitiating systems using derivatives of 4-tert-butylphenyl for photopolymerization applications, demonstrating potential in 3D printing technologies (Chen et al., 2021).
Synthesis of Polyimides with Improved Properties :
- Kim et al. (2005) synthesized new polyimides using spirobifluorene diamine and 4-tert-butylphenyl-based dianhydrides, contributing to the development of materials with enhanced solubility and gas permeability (Kim et al., 2005).
Investigation of Solvent Effects in Organic Chemistry :
- Bailey et al. (2006) examined the solvent effects on lithium-bromine exchange reactions of aryl bromides, including 1-bromo-4-tert-butylbenzene, highlighting the influence of solvent composition on reaction outcomes (Bailey et al., 2006).
Exploring Electronic Structure and Optical Properties :
- Johansson et al. (1997) studied the electronic structure and optical properties of spiro-type molecules, including derivatives of 4-tert-butylphenyl, contributing to the understanding of novel electroluminescent materials (Johansson et al., 1997).
特性
IUPAC Name |
1-(4-tert-butylphenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPUKBIBYXOXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butylphenyl)-2,2-difluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



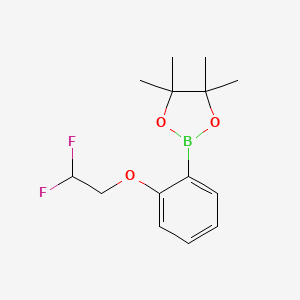
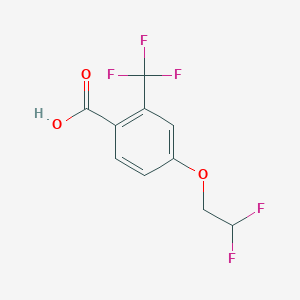


![(2R)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B7973124.png)

![(2S)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B7973128.png)

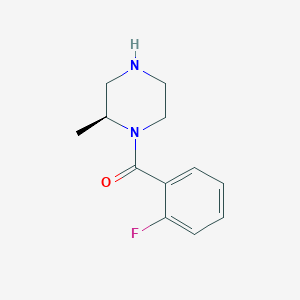

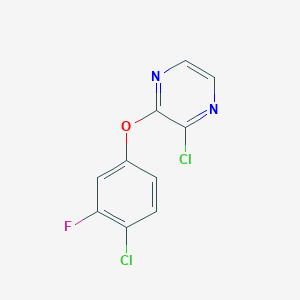
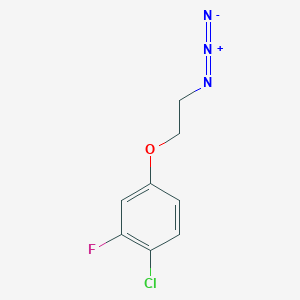
![1-[4-Bromo-2-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B7973171.png)
